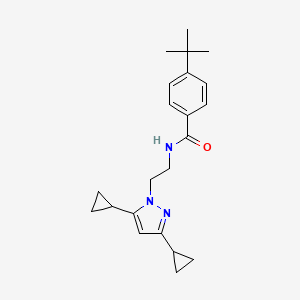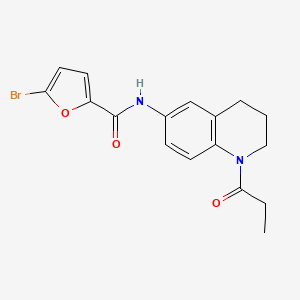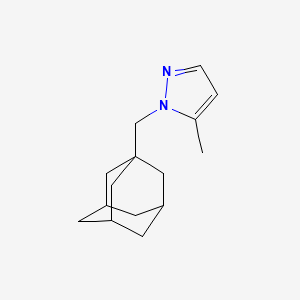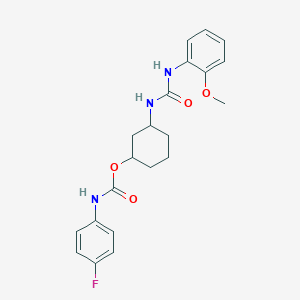
4-(tert-butyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in treating various B-cell malignancies.
Mechanism of Action
TAK-659 selectively inhibits BTK, a crucial enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the activation of B-cells and the production of antibodies. Inhibition of BTK prevents the activation and proliferation of B-cells, leading to a reduction in the production of antibodies. This mechanism of action has shown promising results in treating B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit B-cell activation and proliferation, leading to a reduction in the production of antibodies. TAK-659 has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In clinical trials, TAK-659 has been shown to be well-tolerated, with manageable side effects.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It is a selective inhibitor of BTK, making it a useful tool for studying the B-cell receptor signaling pathway. TAK-659 has also been shown to be well-tolerated, allowing for long-term studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, TAK-659 is a potent inhibitor of BTK, and caution should be taken when interpreting results from experiments involving its use.
Future Directions
There are several future directions for the study of TAK-659. One potential application is in combination therapy with other drugs for the treatment of B-cell malignancies and autoimmune diseases. TAK-659 has also shown promising results in treating other types of cancer, such as multiple myeloma and non-small cell lung cancer, and further studies in these areas are warranted. Additionally, the long-term effects of TAK-659 on the immune system and other physiological systems should be studied to ensure its safety and efficacy in clinical use.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of benzene with tert-butyl chloride to form tert-butylbenzene. This intermediate compound is then reacted with 3,5-dicyclopropyl-1H-pyrazole to form 4-tert-butyl-N-(3,5-dicyclopropyl-1H-pyrazol-1-yl)benzamide. Finally, this compound is reacted with ethylene oxide to form the desired product, 4-(tert-butyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. Several studies have reported its efficacy in treating B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also shown promising results in treating autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
4-tert-butyl-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-22(2,3)18-10-8-17(9-11-18)21(26)23-12-13-25-20(16-6-7-16)14-19(24-25)15-4-5-15/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGOKNOEPGXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5-((4-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2856213.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2856215.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856220.png)
![2-[{4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B2856222.png)

![{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B2856224.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856228.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856230.png)

![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/no-structure.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2856234.png)